molecular formula C10H17N3O B7527354 1-tert-butyl-N,N-dimethyl-1H-pyrazole-4-carboxamide

1-tert-butyl-N,N-dimethyl-1H-pyrazole-4-carboxamide

Cat. No. B7527354
M. Wt: 195.26 g/mol
InChI Key: PUOMSWHOQIRHSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-tert-butyl-N,N-dimethyl-1H-pyrazole-4-carboxamide (referred to as TAK-242) is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications. TAK-242 was first synthesized in 2003, and since then, several studies have been conducted to investigate its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

TAK-242 exerts its effects by binding to the intracellular domain of TLR4, thereby inhibiting the recruitment of adaptor proteins and downstream signaling pathways. This results in the inhibition of pro-inflammatory cytokine production, such as TNF-α and IL-6, and the attenuation of inflammatory responses.
Biochemical and Physiological Effects:
TAK-242 has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory effects, TAK-242 has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis in cancer cells. TAK-242 has also been shown to have neuroprotective effects, and has been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of TAK-242 is its specificity for TLR4, which makes it a valuable tool for studying the role of TLR4 in various biological processes. However, one limitation of TAK-242 is its relatively low potency, which may limit its effectiveness in certain experimental settings.

Future Directions

There are several potential future directions for research on TAK-242. One area of research is in the development of more potent TLR4 inhibitors, which may have greater therapeutic potential. Another area of research is in the investigation of the potential applications of TAK-242 in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Finally, TAK-242 may also be studied for its potential applications in the treatment of other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

Synthesis Methods

TAK-242 is synthesized through a multistep process that involves the reaction of tert-butyl hydrazine with 4-chloro-3-nitrobenzoic acid, followed by reduction of the resulting nitro compound with iron powder. The resulting amine is then reacted with dimethylformamide dimethyl acetal to form the final product, TAK-242.

Scientific Research Applications

TAK-242 has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of inflammation, where TAK-242 has been shown to inhibit the activation of Toll-like receptor 4 (TLR4), a key mediator of inflammatory responses. TAK-242 has also been studied for its potential applications in cancer research, where it has been shown to inhibit the growth and proliferation of cancer cells.

properties

IUPAC Name

1-tert-butyl-N,N-dimethylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-10(2,3)13-7-8(6-11-13)9(14)12(4)5/h6-7H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUOMSWHOQIRHSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(C=N1)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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